molecular formula C13H14FN3O B1438784 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1154345-08-0

2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B1438784
CAS RN: 1154345-08-0
M. Wt: 247.27 g/mol
InChI Key: KBBZWQAPDQFBEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” are not found, general methods for synthesizing similar compounds involve cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Spectral Analysis : Compounds related to 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine, such as derivatives of 1,3,4-Oxadiazole with piperidine, have been synthesized and analyzed. These compounds have shown moderate to significant antibacterial activity, demonstrating their potential in antimicrobial research (Khalid et al., 2016).

  • Antimicrobial and Anthelmintic Activity : Similar compounds have also been studied for their antimicrobial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been evaluated for its in vitro antibacterial and anthelmintic properties, showing moderate effectiveness (Sanjeevarayappa et al., 2015).

  • Antifungal Agents : A novel series of compounds similar to the target molecule, featuring 1,2,4-oxadiazole, piperidine, and triazole rings, have been developed as antifungal agents. These compounds have shown comparable activity to established antifungal drugs against certain fungal species (Sangshetti & Shinde, 2011).

Synthesis and Characterization for Biological Evaluation

  • Synthesis and Enzyme Inhibition : Synthesis of 1,3,4-oxadiazole derivatives incorporating piperidine has been conducted. These compounds were evaluated for their enzyme inhibition properties, specifically targeting butyrylcholinesterase (BChE), and were subjected to molecular docking studies (Khalid et al., 2016).

  • Molecular Crystals and Biological Evaluation : The synthesis of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by X-ray diffraction studies, has revealed interesting molecular structures that contribute to the understanding of biological interactions (Sanjeevarayappa et al., 2015).

Advanced Pharmacological Applications

  • Novel Antipsychotic and Procognitive Activities : Related compounds, like ADX47273, demonstrate potential as positive allosteric modulators of metabotropic glutamate receptor subtype 5. This suggests potential applications in developing antipsychotic and procognitive agents (Liu et al., 2008).

  • G Protein-Coupled Receptor Agonists : Derivatives of 1,2,4-oxadiazole piperidine, such as 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, have been identified as promising G protein-coupled receptor 119 agonists, highlighting their pharmacological potential (Sakairi et al., 2012).

Future Directions

The future directions for research on “2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” could involve further exploration of its synthesis, properties, and potential biological activities . As with all research, findings should be validated with rigorous experimentation and peer review.

Mechanism of Action

properties

IUPAC Name

3-(3-fluorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZWQAPDQFBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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